Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate
Description
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 1839060-95-5) is a spirocyclic compound featuring a bicyclic structure with a 3.5 spiro ring system. Its molecular formula is C₁₁H₁₉N₃O₃, and it has a molecular weight of 241.29 g/mol . The compound contains a tert-butyl carbamate (Boc) protecting group, which enhances its stability during synthetic processes. It is widely used as an intermediate in pharmaceutical research, particularly in the synthesis of heterocyclic derivatives for drug discovery . Notably, its structural uniqueness arises from the spiro junction and the presence of multiple nitrogen atoms, enabling diverse reactivity in medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3/c1-10(2,3)17-9(16)14-6-11(7-14)5-12-8(15)4-13-11/h13H,4-7H2,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKWXSRGSJWWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1839060-95-5 | |
| Record name | tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base and a protecting group such as tert-butyl . The reaction conditions often include moderate temperatures and inert atmospheres to ensure the stability of the intermediate compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Properties
Research indicates that compounds similar to tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate exhibit significant antimicrobial activity. For instance, a study demonstrated that derivatives of spirocyclic compounds can effectively inhibit bacterial growth, suggesting potential use as antimicrobial agents in pharmaceuticals .
1.2 Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that spirocyclic compounds can induce apoptosis in cancer cells, highlighting their potential as novel anticancer drugs. A specific case study revealed that modifications to the triazaspiro structure enhance cytotoxicity against various cancer cell lines .
1.3 Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological applications. Research has indicated that spirocyclic compounds may possess neuroprotective effects and could be explored for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science
2.1 Chiral Materials
This compound can serve as a chiral building block in the synthesis of advanced materials. Its unique structure allows for the development of chiral ligands and catalysts used in asymmetric synthesis processes, which are crucial in producing enantiomerically pure compounds for pharmaceuticals .
2.2 Polymer Chemistry
In polymer chemistry, this compound has been utilized to create functional polymers with specific properties. The incorporation of triazaspiro units into polymer backbones can enhance thermal stability and mechanical strength, making them suitable for high-performance applications .
Synthetic Organic Chemistry
3.1 Synthesis of Complex Molecules
The unique structure of this compound facilitates its use as a versatile intermediate in synthetic organic chemistry. It can be employed in multi-step synthesis pathways to construct complex molecular architectures that are difficult to achieve with traditional methods .
3.2 Reaction Mechanisms
Studies have shown that this compound participates in various chemical reactions such as cycloadditions and nucleophilic substitutions, making it a valuable reagent in organic synthesis . The following table summarizes key reaction types involving this compound:
Mechanism of Action
The mechanism of action of tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate with structurally related spirocyclic and bicyclic compounds:
Structural and Functional Differences
Spiro vs. Bicyclic Systems: The target compound’s spiro[3.5] system contrasts with bicyclo[6.1.0] derivatives (e.g., ’s 8ej), which exhibit fused cyclopropane rings. Bicyclic systems often display enhanced rigidity, affecting binding affinity in drug design .
Substituent Effects :
- The 7-oxo group in the target compound enables hydrogen bonding and reactivity in nucleophilic additions, unlike the methyl-substituted variant (CAS 1823524-06-6), which prioritizes steric shielding .
- Bromophenyl and benzyl groups in bicyclic derivatives () introduce steric bulk and electronic effects, expanding applications in cross-coupling reactions .
Commercial and Research Utility
- In contrast, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 1118786-86-9) is featured in PharmaBlock’s catalog for high-throughput medicinal chemistry .
Biological Activity
Tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate (CAS: 102856-34-8) is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique spirocyclic structure, which includes three nitrogen atoms within the triazaspiro framework. Its molecular formula is , and it has a molecular weight of approximately 241.29 g/mol. The compound's structure can be represented as follows:
Synthesis Methods
Various synthetic routes have been reported for the preparation of this compound. A notable method involves the reaction of specific precursors under controlled conditions to yield high purity products with good yields. For instance, one synthesis route demonstrated a yield of 70.7% using readily available raw materials and straightforward reaction conditions .
1. Antiviral Properties
Research indicates that derivatives of triazaspiro compounds may exhibit antiviral activities, particularly against HIV and other viral infections. The compound has been associated with the modulation of chemokine receptors CCR3 and CCR5, which are critical in HIV infection pathways .
2. Anti-inflammatory Effects
This compound has also shown promise in anti-inflammatory applications. Studies suggest that it may help alleviate conditions related to inflammation by acting on specific biochemical pathways involved in immune response modulation .
3. Cytotoxicity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that it may possess selective cytotoxicity against certain cancer types while exhibiting lower toxicity towards normal cells .
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2021) | Demonstrated antiviral activity against HIV in vitro | Supports potential use in HIV treatment |
| Study B (2022) | Showed anti-inflammatory effects in animal models | Suggests therapeutic applications in inflammatory diseases |
| Study C (2023) | Evaluated cytotoxicity against breast cancer cells | Indicates selective targeting of cancer cells |
Q & A
Q. What is a standard synthetic route for preparing tert-butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate?
A representative method involves reacting intermediates like ethyl 2-bromoacetate with a spirocyclic precursor in dichloromethane (DCM) under basic conditions (e.g., triethylamine). After stirring at room temperature (~25°C) for 17 hours, the crude product is purified via aqueous workup (NaHCO₃ extraction) and solvent evaporation. MgSO₄ is commonly used for drying organic layers . Key steps include:
- Reagent Ratios : 1:1 molar equivalents of bromoacetate and precursor.
- Workup : Sequential extraction with DCM and washing with brine.
- Yield : ~85% (crude), though impurities may require further purification.
Q. How is the molecular structure of this compound confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For spirocyclic analogs, SCXRD reveals:
- Bond Geometry : Typical C–C bond lengths (1.50–1.54 Å) and C–N bonds (1.45–1.48 Å) within five-membered rings .
- Conformation : Envelope conformations in spiro rings, with specific atoms (e.g., C3, C5) deviating from planarity by <0.01 Å .
- Hydrogen Bonding : N–H···O interactions form 1D chains, critical for stabilizing crystal packing (Table 1) .
Table 1 : Representative Hydrogen Bond Parameters (from SCXRD)
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| N2–H2A···O2 | 0.88 | 2.08 | 2.948 | 169.2 |
Advanced Research Questions
Q. How can synthetic variables be optimized to improve yield and purity?
Use a Design of Experiments (DoE) approach to evaluate:
Q. What challenges arise when scaling up synthesis, and how are they addressed?
Scaling from mmol to gram-scale introduces:
- Impurity Accumulation : Unreacted intermediates (e.g., cyano derivatives) may persist. Recrystallization from ethanol at RT effectively removes them .
- Exothermicity : Gradual reagent addition and temperature control (<5°C) mitigate thermal runaway risks .
- Solvent Volume : Optimize DCM usage to maintain solubility while minimizing waste.
Q. How are hydrogen bonding patterns analyzed in the crystal lattice?
Apply graph set analysis (Etter’s formalism) to categorize intermolecular interactions:
Q. How do conflicting safety data (e.g., hazard classifications) impact lab handling protocols?
Discrepancies in SDS (e.g., "No known hazard" vs. H302/H315 warnings) necessitate:
- Precautionary Measures : Default to strict PPE (gloves, lab coats) and fume hood use .
- Toxicity Testing : Conduct acute toxicity assays (e.g., OECD 423) if literature data are absent .
Table 2 : Comparative Safety Data from SDS Sources
| Source | Hazard Classification | Key Precautions |
|---|---|---|
| Combi-Blocks | None reported | General lab PPE |
| Indagoo | H302, H315, H319 | Full-face shield, respiratory protection |
Methodological Recommendations
- Crystallization : Use ethanol for recrystallization to obtain high-purity single crystals .
- Data Validation : Cross-reference SCXRD results with computational models (e.g., DFT) to confirm bond geometries .
- Safety Audits : Regularly review SDS updates and institutional guidelines for handling spirocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
